Product packaging for Ethyl 4-Methoxyindole-3-carboxylate(Cat. No.:CAS No. 1214325-48-0)

Ethyl 4-Methoxyindole-3-carboxylate

Cat. No.: B578501
CAS No.: 1214325-48-0
M. Wt: 219.24
InChI Key: NILOFVCPFOLWKK-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Core in Chemical Research

The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in the field of chemical and biological research. chim.itnih.gov This aromatic heterocyclic system is a prevalent feature in a vast number of natural products and synthetic compounds, owing to its derivation from the essential amino acid tryptophan. chim.itrsc.org Tryptophan serves as a biosynthetic precursor for a wide array of biologically active molecules, including neurotransmitters like serotonin (B10506) and hormones such as melatonin. rsc.org The electron-rich nature of the indole ring system imparts it with a broad spectrum of reactivity, making it a versatile scaffold for chemical synthesis. chim.itirjmets.com Its unique electronic and structural characteristics allow for selective functionalization, enabling the creation of diverse molecular architectures. irjmets.comnih.gov Consequently, the indole core is a privileged structure in medicinal chemistry, forming the basis for numerous therapeutic agents with applications ranging from anticancer to anti-inflammatory and antiviral treatments. rsc.orgnih.govajchem-b.com

Overview of Methoxyindole Derivatives in Contemporary Chemistry

The introduction of methoxy (B1213986) substituents onto the indole core significantly enhances its chemical reactivity and diversifies its applications. chim.it These electron-donating groups increase the electron density of the indole ring, leading to heightened activation and, in some instances, unusual reactivity patterns that are of great interest to chemists. chim.it Methoxyindole derivatives are integral components of many pharmaceuticals, natural products, and chemosensors. chim.it The synthesis of these derivatives has become a strategic approach to modulate the regiochemical behavior of the indole nucleus. chim.it For instance, the position of the methoxy group on the indole ring can profoundly influence the biological activity of the resulting molecule. acs.org Research has shown that shifting a methoxy group from one position to another can dramatically alter a compound's binding affinity for biological targets. acs.org

Contextualization of Ethyl 4-Methoxyindole-3-carboxylate within Indole Chemistry Research

This compound is a specific derivative within the broader class of methoxyindoles. Its structure features a methoxy group at the 4-position of the indole ring and an ethyl carboxylate group at the 3-position. The methoxy group at the 4-position is known to influence the compound's electronic properties and reactivity. ontosight.ai This particular substitution pattern makes it a valuable intermediate and building block in organic synthesis, particularly for the creation of more complex, biologically active molecules. The ethyl ester functionality at the C3 position provides a reactive handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or reduction to an alcohol, further expanding its synthetic utility.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO3 B578501 Ethyl 4-Methoxyindole-3-carboxylate CAS No. 1214325-48-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-methoxy-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-3-16-12(14)8-7-13-9-5-4-6-10(15-2)11(8)9/h4-7,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILOFVCPFOLWKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C1C(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical and Physical Properties

Ethyl 4-methoxyindole-3-carboxylate is a solid compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . accelachem.com

PropertyValue
Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
CAS Number 1214325-48-0

Synthesis of Ethyl 4 Methoxyindole 3 Carboxylate

The synthesis of substituted indoles, including methoxyindole derivatives, can be achieved through various established methods in organic chemistry. Classic named reactions for indole (B1671886) synthesis include the Fischer, Bartoli, Bischler-Möhlau, and Leimgruber-Batcho syntheses. rsc.orgirjmets.com The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the indole ring.

For the synthesis of methoxy-activated indoles, commercially available di- and trimethoxy aniline (B41778) and benzaldehyde (B42025) derivatives are often employed as starting materials. chim.it A common strategy for synthesizing indole-3-carboxylates involves the Reissert method. Another approach involves the cyclization of appropriately substituted precursors. For instance, the synthesis of 4-methoxyindole (B31235) can be achieved from 1-methoxy-2-methyl-3-nitrobenzene through a multi-step process involving the formation of an enamine intermediate followed by reductive cyclization using activated zinc. chemicalbook.com Once the 4-methoxyindole scaffold is obtained, the ethyl carboxylate group can be introduced at the 3-position through various carboxylation techniques.

Spectroscopic Data

The structural elucidation of Ethyl 4-Methoxyindole-3-carboxylate relies on various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). unl.edu These methods provide detailed information about the compound's molecular structure, functional groups, and connectivity.

Key Features
¹H NMR The ¹H NMR spectrum would show characteristic signals for the aromatic protons on the indole (B1671886) ring, the methoxy (B1213986) group protons (a singlet), and the ethyl group protons of the ester (a quartet and a triplet). The chemical shifts of the aromatic protons would be influenced by the electron-donating methoxy group.
¹³C NMR The ¹³C NMR spectrum would display distinct signals for each carbon atom in the molecule, including the carbons of the indole core, the methoxy carbon, and the carbons of the ethyl ester group (carbonyl, methylene, and methyl).
Infrared (IR) Spectroscopy The IR spectrum would exhibit characteristic absorption bands for the N-H stretch of the indole ring (around 3300-3500 cm⁻¹), C-H stretches of the aromatic and aliphatic groups, a strong C=O stretch for the ester carbonyl (around 1700-1750 cm⁻¹), and C-O stretches for the ether and ester functionalities. iitianacademy.com
Mass Spectrometry (MS) The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (m/z 219.24). Fragmentation patterns would provide further structural information, such as the loss of the ethoxy group from the ester.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the properties of molecules like Ethyl 4-Methoxyindole-3-carboxylate. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. tandfonline.com Functionals such as B3LYP, combined with basis sets like 6-311++G(d,p), are commonly used to predict molecular geometries, vibrational frequencies, and various electronic properties. dergipark.org.trbohrium.com

The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For this compound, this involves finding the lowest energy arrangement of its atoms. The molecule's key rotatable bonds are around the methoxy (B1213986) group and the ethyl ester substituent. A Potential Energy Surface (PES) scan can be performed by systematically rotating these bonds to identify all possible conformers and their relative energies. aip.org

The indole (B1671886) ring itself is largely planar, but the orientation of the methoxy and ethyl carboxylate groups can vary. The methoxy group may be oriented in the plane of the indole ring to maximize electronic conjugation, while the ethyl group of the ester has multiple possible staggered conformations. The most stable conformer represents the molecule's ground-state geometry and serves as the basis for all subsequent calculations. acs.org

Table 1: Illustrative Optimized Geometrical Parameters (Note: The following data is illustrative, based on typical values for similar indole ester compounds, as specific computational results for this compound are not available in the cited literature. Calculations would typically be performed at the B3LYP/6-311++G(d,p) level.)

ParameterBond Length (Å)ParameterBond Angle (°)
C2-C31.38N1-C2-C3109.5
C3-C(carbonyl)1.48C2-C3-C(carbonyl)128.0
C4-O(methoxy)1.37C3-C(carbonyl)=O124.5
C(carbonyl)=O1.22C(carbonyl)-O(ester)-C(ethyl)116.0
C(carbonyl)-O(ester)1.35C3-C4-O(methoxy)115.5
O(ester)-C(ethyl)1.45C4-O(methoxy)-C(methyl)117.8

Frontier Molecular Orbital (FMO) theory is fundamental to predicting a molecule's chemical reactivity and kinetic stability. wikipedia.orgyoutube.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity. The LUMO acts as an electron acceptor, and its energy relates to electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive and polarizable. unlp.edu.ar For this compound, the electron-donating methoxy group and the electron-withdrawing carboxylate group would significantly influence the energies and distribution of these orbitals. The HOMO is expected to be localized primarily on the electron-rich indole ring system, while the LUMO may be distributed over the carboxylate group and the pyrrole (B145914) ring. mdpi.com

Table 2: Illustrative Frontier Molecular Orbital Properties (Note: The data below is hypothetical and serves to illustrate the typical output of an FMO analysis for a molecule like this compound. Specific values would be derived from DFT calculations.)

ParameterEnergy (eV)
HOMO Energy-5.85
LUMO Energy-1.20
HOMO-LUMO Gap (ΔE)4.65

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials. aip.org

For this compound, the MEP map would likely show a region of high negative potential (red) around the carbonyl oxygen of the ester group, making it a primary site for hydrogen bonding and electrophilic attack. The indole N-H proton and parts of the aromatic ring would likely show positive or near-zero potential, indicating sites for nucleophilic interaction. bohrium.comrogue-scholar.org Such maps are invaluable for understanding non-covalent interactions and predicting how the molecule will interact with biological targets or other reactants. researchgate.net

In this compound, NBO analysis would quantify the delocalization of the nitrogen lone pair (LP(N)) into the antibonding orbitals of the aromatic ring (π*). It would also reveal hyperconjugative interactions between the methoxy group's oxygen lone pairs and the ring, as well as interactions involving the ethyl ester group. These analyses explain the electronic effects of the substituents on the indole core at a quantitative level. ijrar.orgresearchgate.net

Table 3: Illustrative NBO Analysis - Key Stabilization Energies (Note: This table presents hypothetical stabilization energies (E(2)) to illustrate common NBO findings for substituted indoles. Actual values would result from specific calculations on this compound.)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (1) N1π* (C2-C3)35.8π-conjugation
LP (1) N1π* (C8-C9)15.2π-conjugation
LP (2) O(methoxy)σ* (C4-C5)5.1Hyperconjugation
π (C2-C3)π* (C(carbonyl)=O)20.5Conjugation
π (C5-C6)π* (C7-C8)18.9π-conjugation (aromaticity)

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations using DFT are essential for interpreting experimental infrared (IR) and Raman spectra. researchgate.net After geometry optimization, harmonic frequency calculations are performed. The resulting theoretical spectrum can be compared with experimental data, allowing for a precise assignment of vibrational modes to specific bond stretches, bends, and torsions. unlp.edu.ar

Often, calculated frequencies are systematically higher than experimental ones due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental results. mdpi.com Potential Energy Distribution (PED) analysis is then used to quantify the contribution of each bond's motion to a specific vibrational mode. bohrium.com For this compound, this would allow for the unambiguous assignment of key vibrations such as the N-H stretch, C=O stretch of the ester, C-O stretches of the ether and ester, and various aromatic ring modes. mdpi.com

Molecular Docking Simulations for Ligand-Target Interactions (Pre-clinical, Mechanistic Focus)

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) within the active site of a larger molecule, typically a protein (receptor). nih.govnih.gov This method is crucial in the early stages of drug discovery for identifying potential biological targets and understanding the mechanism of action at a molecular level. researchgate.netmdpi.com

For this compound, docking simulations could be used to explore its potential interactions with various enzymes or receptors where indole-based compounds are known to be active, such as kinases, cholinesterases, or DNA gyrase. nih.govnih.govmdpi.com The simulation would place the molecule into the protein's binding pocket in various conformations and score them based on binding energy. The results would reveal key interactions, such as hydrogen bonds (e.g., involving the N-H or C=O groups) and hydrophobic interactions (with the indole and phenyl rings), that stabilize the ligand-protein complex. nih.gov This provides a mechanistic hypothesis for the molecule's potential biological activity before any experimental testing.

Table 4: Illustrative Molecular Docking Results (Note: The following data is hypothetical, representing a typical output from a docking study of an indole derivative against a protein target like a kinase. The specific target and results would depend on the research focus.)

Protein Target (PDB ID)Binding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Kinase (e.g., JAK-3)-8.5LYS855Hydrogen Bond with C=O
ASP967Hydrogen Bond with N-H
LEU828, VAL836Hydrophobic Interaction
PHE958π-π Stacking with Indole Ring

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular dynamics simulations are a powerful tool for understanding the flexibility and stability of molecules over time. For a compound like this compound, MD simulations could provide crucial insights into its conformational landscape. In studies of other indole derivatives, such as those with different substitution patterns, MD simulations have been employed to:

Analyze Conformational Changes: MD simulations can reveal how the ethyl carboxylate and methoxy groups move and interact with the indole ring and with each other. This is particularly important for understanding how the molecule might bind to a biological target, as different conformations can have different binding affinities. For instance, studies on other substituted indoles have shown how flexible side chains can adopt various orientations. mdpi.com

Investigate Intermolecular Interactions: When simulated with other molecules, such as a protein receptor or solvent molecules, MD can elucidate the nature and strength of intermolecular interactions, including hydrogen bonds and van der Waals forces. This is a common approach in drug design to predict binding modes and affinities. espublisher.comnih.gov

While no specific MD simulation data exists for this compound, such a study would be invaluable for predicting its behavior in a dynamic environment.

Quantum Chemical Descriptors for Chemical Reactivity and Stability

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to determine a molecule's electronic structure and predict its reactivity. For this compound, these calculations would yield a set of descriptors that are fundamental to understanding its chemical behavior. Based on research on similar indole derivatives, the following descriptors would be of primary interest:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's ability to donate and accept electrons, respectively. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. Studies on various indole derivatives have correlated these values with their biological and chemical activities. researchgate.netresearchgate.net

Global Reactivity Descriptors: These are derived from the HOMO and LUMO energies and provide a more quantitative measure of reactivity. They include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of chemical reactions and intermolecular interactions. researchgate.net

The following table illustrates the type of data that would be generated from quantum chemical calculations for this compound, based on typical values for related compounds.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound

DescriptorHypothetical ValueSignificance
HOMO Energy-5.5 to -6.5 eVIndicates electron-donating ability
LUMO Energy-1.0 to -2.0 eVIndicates electron-accepting ability
HOMO-LUMO Gap4.0 to 5.0 eVRelates to chemical stability and reactivity
Electronegativity (χ)3.2 to 4.2 eVPredicts the overall electron-attracting power
Chemical Hardness (η)2.0 to 2.5 eVMeasures resistance to electronic change
Electrophilicity Index (ω)2.5 to 3.5 eVQuantifies the capacity to act as an electrophile

Note: These values are illustrative and based on general findings for indole derivatives. Actual values for this compound would require specific computational studies.

Nonlinear Optical (NLO) Property Predictions and Investigations

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. The NLO properties of organic molecules are often related to the presence of a π-conjugated system and donor-acceptor groups, which can lead to a large change in dipole moment upon excitation. The indole nucleus provides a good platform for NLO activity.

Computational studies on other indole derivatives have focused on calculating the first-order hyperpolarizability (β), a key parameter that quantifies the second-order NLO response. tandfonline.com A high β value is a prerequisite for a material to exhibit significant NLO effects like second-harmonic generation.

For this compound, the methoxy group at the 4-position acts as an electron-donating group, while the ethyl carboxylate group at the 3-position is an electron-withdrawing group. This donor-π-acceptor arrangement is a classic design strategy for enhancing NLO properties. A computational investigation would involve:

Calculation of Dipole Moment (μ): The ground state dipole moment is a fundamental property that influences NLO activity.

Calculation of Polarizability (α) and Hyperpolarizability (β): These tensors describe the molecule's response to an external electric field. The magnitude of the total first hyperpolarizability (β_tot) is the most critical value for predicting NLO activity.

The following table presents hypothetical NLO data for this compound, benchmarked against urea, a standard NLO material.

Table 2: Hypothetical Nonlinear Optical Properties of this compound

PropertyHypothetical Value for this compoundValue for Urea (Reference)
Dipole Moment (μ) in Debye3.0 - 5.0 D1.37 D
Mean Polarizability (α) in esu20 - 30 x 10⁻²⁴ esu~5 x 10⁻²⁴ esu
First Hyperpolarizability (β_tot) in esu10 - 50 x 10⁻³⁰ esu0.37 x 10⁻³⁰ esu

Note: These values are estimations based on the structural features of the molecule and data from related compounds. tandfonline.com Specific calculations are needed for accurate prediction.

Investigation of Biological Activities and Molecular Mechanisms of this compound (In Vitro and Pre-clinical Focus)

Following a comprehensive review of publicly available scientific literature, there is currently insufficient specific data to detail the in vitro and pre-clinical biological activities of the chemical compound this compound. Searches for dedicated studies on its effects on cancer cell proliferation, apoptosis induction, cell cycle modulation, enzyme inhibition, ligand-receptor binding, and interference with cellular signaling pathways did not yield specific research findings for this particular molecule.

The indole scaffold, a core component of this compound, is a well-recognized pharmacophore in medicinal chemistry, and numerous derivatives have been synthesized and evaluated for their potential anticancer properties. These related compounds have demonstrated a range of biological effects, including the inhibition of cancer cell growth, induction of programmed cell death (apoptosis), and interference with key cellular processes that are critical for tumor development and progression.

For instance, various indole derivatives have been shown to:

Inhibit the proliferation of diverse cancer cell lines, including those from breast, colon, and lung cancers.

Trigger apoptosis through mechanisms that can involve the activation of effector enzymes like caspases.

Arrest the cell cycle at different phases, thereby preventing cancer cells from dividing and multiplying.

Inhibit the activity of crucial enzymes in cancer biology, such as protein kinases, which are often dysregulated in tumors.

Interfere with critical signaling pathways, like the NF-κB pathway, which plays a role in cancer cell survival and inflammation.

However, it is crucial to emphasize that these findings pertain to other indole-containing molecules and cannot be directly extrapolated to this compound. The specific biological and molecular activities of a compound are highly dependent on its unique chemical structure, including the position and nature of its functional groups. The methoxy group at the 4-position and the ethyl carboxylate group at the 3-position of the indole ring of the subject compound will confer distinct physicochemical properties that dictate its interaction with biological targets.

Without dedicated experimental data from in vitro and pre-clinical studies on this compound, a detailed and scientifically accurate account of its specific anticancer modalities, as per the requested outline, cannot be provided. Further research is required to elucidate the potential therapeutic activities and molecular mechanisms of this specific compound.

Investigation of Biological Activities and Molecular Mechanisms in Vitro and Pre Clinical Focus

Antimicrobial Spectrum and Mechanisms of Action

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Research into related indole (B1671886) structures suggests that they may possess antibacterial properties. For instance, various substituted indole derivatives have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. The indole nucleus is a key component of many biologically active compounds, and its derivatives have been synthesized and evaluated for a range of pharmacological activities, including antibacterial action. However, without specific studies on Ethyl 4-methoxyindole-3-carboxylate, its efficacy against bacterial strains remains speculative.

Antifungal Properties and Fungal Cell Inhibition

Similarly, the antifungal potential of this compound has not been specifically documented. Nevertheless, the indole scaffold is present in many compounds exhibiting fungicidal activity. Studies on various indole derivatives have shown that modifications to the indole ring can lead to compounds with significant antifungal properties. The specific contribution of the 4-methoxy and 3-carboxylate groups to potential antifungal action would require dedicated investigation.

Antiviral Activities and Replication Inhibition Mechanisms

The antiviral activity of this compound is another area where direct research is lacking. However, the indole core is a prominent feature in several antiviral compounds. For example, derivatives of indole-3-carboxylic acid have been investigated for their antiviral potential. The well-known antiviral drug Arbidol, which is an ethyl ester of a substituted indole-3-carboxylic acid, highlights the potential of this chemical class. rjptonline.org The mechanism of action for such compounds can vary, but they often interfere with viral entry or replication processes.

Anti-inflammatory Properties and Immunomodulation (In Vitro)

While there are no specific in vitro anti-inflammatory studies on this compound, the indole ring is a core structure in many potent anti-inflammatory agents, most notably indomethacin. Research on other methoxy-substituted indole derivatives suggests that this class of compounds can exhibit anti-inflammatory effects, potentially through the inhibition of enzymes like cyclooxygenase (COX). rjptonline.orgamazonaws.com The anti-inflammatory potential of this compound would need to be confirmed through in vitro assays measuring its effect on inflammatory mediators and cellular pathways.

Antioxidant Capacity and Free Radical Scavenging Mechanisms

The antioxidant properties of this compound have not been directly reported. However, indole derivatives, in general, are known to possess antioxidant and radical scavenging activities. rjptonline.org The presence of the methoxy (B1213986) group, an electron-donating substituent, on the indole ring could theoretically enhance its ability to stabilize free radicals. Studies on other methoxy-indole analogues have shown significant antioxidant potential. researchgate.netnih.gov The precise antioxidant capacity of this compound would need to be determined using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Specific structure-activity relationship (SAR) studies focusing on this compound and its derivatives are not available in the current body of scientific literature. SAR studies on broader classes of indole derivatives have shown that the nature and position of substituents on the indole ring, as well as modifications to the carboxylate group, can significantly influence biological activity. nih.govacs.org For instance, the type of ester, the position of the methoxy group, and the introduction of other functional groups could all modulate the antimicrobial, anti-inflammatory, and antioxidant properties. A systematic SAR study would be necessary to elucidate the specific contributions of the ethyl ester and the 4-methoxy group to the biological profile of this indole scaffold.

Mechanistic Studies of Biological Interactions at the Molecular Level

The molecular mechanisms underpinning the biological activities of this compound and its derivatives are a subject of ongoing research. Pre-clinical and in vitro studies have begun to elucidate the intricate ways in which this class of compounds interacts with cellular machinery, revealing potential therapeutic applications. The core indole structure, functionalized with methoxy and ethyl carboxylate groups, serves as a versatile scaffold for engaging with various biological targets. Investigations have primarily focused on its potential as an anticancer and antiviral agent, with studies delving into its influence on key cellular pathways and enzymes.

Derivatives of this compound have been shown to interact with molecular targets that are crucial for viral replication. nih.gov The mechanism of action is thought to involve the inhibition of viral enzymes or interference with the host cell receptors that viruses use for entry. nih.gov For instance, some indole derivatives exhibit antiviral properties by targeting viral polymerases or proteases, thereby halting the replication cycle of the virus. While direct studies on this compound are limited, the broader class of indole-3-carboxylic acid derivatives has shown promise. One such derivative demonstrated significant in vitro activity against SARS-CoV-2, where it was found to suppress syncytium formation induced by the spike protein and exhibit interferon-inducing activity. bohrium.com

In the context of cancer, research suggests that methoxyindole derivatives may induce apoptosis in cancer cells by modulating cellular pathways involved in cell growth and survival. nih.gov The antiproliferative activity of certain 5-methoxyindole (B15748) derivatives has been linked to the induction of cell cycle arrest, specifically by causing a lengthening of the G1 phase and a reduction in the S and G2/M phases. researchgate.netsemanticscholar.org This is achieved through the modulation of key regulatory proteins. For example, some derivatives have been observed to significantly decrease the levels of phosphorylated retinoblastoma (Rb) protein, a critical regulator of the G1/S checkpoint. researchgate.netsemanticscholar.org Furthermore, indole compounds are known to target various signaling pathways implicated in cancer progression, such as the PI3K/AKT/mTOR pathway, which governs cell growth and survival. nih.gov

Molecular docking studies have provided further insights into the potential molecular interactions of this compound class. For example, derivatives of indole-3-carboxylate (B1236618) have been evaluated for their inhibitory potential against enzymes like α-glucosidase. nih.gov These computational models suggest that the carboxylate group at the third position of the indole ring can form crucial hydrogen bonding interactions within the active site of the enzyme. nih.gov

While direct and comprehensive mechanistic data for this compound remains to be fully elucidated, the existing body of research on structurally related compounds provides a strong foundation for understanding its potential biological interactions at the molecular level. The following tables summarize the findings from in vitro and pre-clinical studies on related methoxyindole derivatives.

Table 1: In Vitro Antiproliferative Activity of Methoxyindole Derivatives
CompoundCell LineActivityIC50 (µM)Reference
5-methoxyindole tethered C-5 functionalized isatin (B1672199) (Compound 5o)A-549 (Lung)Antiproliferative0.9 nih.gov
5-methoxyindole tethered C-5 functionalized isatin (Compound 5o)NCI-H69AR (Resistant Lung)Antiproliferative10.4 researchgate.netsemanticscholar.org
5-methoxyindole tethered C-5 functionalized isatin (Compound 5w)Multiple Human Cancer Cell LinesAntiproliferative1.91 researchgate.netsemanticscholar.org
Table 2: Mechanistic Insights from In Vitro Studies of Methoxyindole Derivatives
Compound/Derivative ClassMolecular Target/PathwayObserved EffectReference
5-methoxyindole tethered C-5 functionalized isatinCell Cycle (G1 Phase)Lengthening of the G1 phase researchgate.netsemanticscholar.org
5-methoxyindole tethered C-5 functionalized isatinPhosphorylated Rb proteinDose-dependent decrease researchgate.netsemanticscholar.org
Indole-3-carboxylic acid derivativeSARS-CoV-2 Spike ProteinSuppression of syncytium formation bohrium.com
Indole-3-carboxylate derivativesα-glucosidasePotential inhibition through active site binding nih.gov

Applications Beyond Direct Medicinal Use and Role As Chemical Intermediates

Utilization as Synthetic Intermediates in Complex Organic Synthesis

The indole (B1671886) nucleus is a prominent feature in numerous biologically active natural products and pharmaceutical compounds. chim.itsigmaaldrich.com Ethyl 4-methoxyindole-3-carboxylate, with its specific substitution pattern, offers a reliable and often essential starting point for the construction of more intricate molecular architectures. The methoxy (B1213986) group, in particular, enhances the reactivity of the indole ring, guiding the regiochemical outcome of subsequent chemical transformations. chim.it

The total synthesis of natural products, especially alkaloids, often relies on the strategic assembly of complex heterocyclic systems. This compound and its derivatives are key precursors in the synthesis of various indole alkaloids. For instance, the core structure of many natural products contains a 4-methoxyindole (B31235) moiety, and the ethyl carboxylate group at the 3-position provides a convenient anchor point for chain extension and cyclization reactions necessary to build the complete alkaloid framework.

One notable example is the synthesis of phytoalexins, which are antimicrobial compounds produced by plants in response to stress. rsc.org The synthesis of a wasabi phytoalexin, methyl 1-methoxyindole-3-carboxylate, highlights a synthetic pathway that could be adapted from this compound. rsc.org The general strategy often involves the modification of the carboxylate group and subsequent cyclization reactions to form the polycyclic systems characteristic of many alkaloids.

Table 1: Examples of Alkaloid Skeletons Accessible from 4-Methoxyindole Precursors

Target Alkaloid Class Key Synthetic Transformation Reference
Indolo[2,3-a]carbazoles Cyclodehydration of bis-indolyl precursors chim.it
Pyrrolo[2,3-b]indoles Fischer indole synthesis followed by multi-step functionalization rsc.org
Furo[3,2-a]carbazoles Wittig and Sonogashira coupling reactions from functionalized indoles rsc.org

In the field of drug discovery, the indole scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets. sigmaaldrich.com this compound serves as a valuable building block for the creation of novel pharmaceutical scaffolds in the pre-clinical stages of research. taylorfrancis.comlifechemicals.com Medicinal chemists utilize this compound to generate libraries of diverse molecules that can be screened for various biological activities, including as potential enzyme inhibitors or receptor antagonists. google.com

The ethyl carboxylate group can be readily converted into other functional groups, such as amides, hydrazides, or alcohols, allowing for the introduction of a wide range of chemical diversity. smolecule.com This versatility enables the exploration of structure-activity relationships and the optimization of lead compounds for improved potency and selectivity. For example, derivatives of 4-methoxyindole have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. smolecule.com

Potential in Materials Science and Advanced Functional Materials

The unique electronic and photophysical properties of the indole ring have led to its exploration in the field of materials science. The extended π-system of the bicyclic structure, combined with the electron-donating nature of the methoxy group, makes this compound an interesting candidate for the development of novel functional materials.

Indole derivatives are being investigated for their potential use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells. The ability of the indole nucleus to transport charge and its inherent stability make it an attractive component for these applications. The methoxy group in this compound can further enhance these properties by modulating the electronic energy levels of the molecule. While research in this area is still emerging, the structural motifs present in this compound are relevant to the design of new organic semiconductors.

The indole ring system is naturally fluorescent, and this property can be harnessed for the development of fluorescent probes and chemosensors. chemicalbook.com These tools are designed to detect and quantify the presence of specific ions, molecules, or changes in the local environment. The fluorescence properties of an indole derivative can be fine-tuned by the introduction of various substituents. The ethyl carboxylate and methoxy groups of this compound could be modified to create a binding site for a target analyte. Upon binding, a change in the fluorescence signal (e.g., intensity or wavelength) would indicate the presence of the target. Related methoxyindole derivatives have been investigated as reactants in the preparation of fluorescent probes for neuroimaging. chemicalbook.com

Agrochemical Research Applications (e.g., Herbicides, Insecticides)

The biological activity of indole compounds is not limited to pharmaceuticals. In agrochemical research, there is an ongoing effort to discover new and effective herbicides, insecticides, and plant growth regulators. The indole structure is found in naturally occurring plant hormones, such as indole-3-acetic acid, which regulates plant growth. This has inspired the synthesis and testing of synthetic indole derivatives for their potential to modulate plant development or act as selective herbicides. While specific studies on the direct use of this compound in commercial agrochemicals are not widely reported, its structural similarity to biologically active indoles makes it a compound of interest for screening in this field. smolecule.com

Q & A

Basic: What are the common synthetic routes for Ethyl 4-Methoxyindole-3-carboxylate, and how can reaction efficiency be optimized?

Methodological Answer:
this compound is typically synthesized via multi-step routes involving indole ring functionalization. Key steps include:

  • Methoxy group introduction : Electrophilic substitution at the 4-position using methoxy precursors under acidic conditions.
  • Esterification : Reaction of the carboxyl group with ethanol in the presence of catalysts like sulfuric acid or DCC (dicyclohexylcarbodiimide).
    Optimization strategies include:
  • Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to enhance regioselectivity .
  • Temperature control : Maintaining low temperatures (~0–5°C) during sensitive steps to prevent side reactions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane for intermediate isolation .

Basic: What analytical techniques are recommended for purity assessment and structural confirmation?

Methodological Answer:

  • Purity Analysis :
    • HPLC : Reverse-phase C18 columns with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) .
    • TLC : Silica gel plates using ethyl acetate/hexane (1:1) for rapid monitoring .
  • Structural Confirmation :
    • NMR : ¹H/¹³C NMR to verify methoxy (δ ~3.8 ppm) and ester (δ ~4.2–4.4 ppm for CH₂) groups .
    • FT-IR : Peaks at ~1700 cm⁻¹ (C=O ester) and ~1250 cm⁻¹ (C-O methoxy) .

Advanced: How can X-ray crystallography determine molecular conformation and intermolecular interactions?

Methodological Answer:

  • Data Collection : Use Cu Kα radiation (λ = 1.54184 Å) on single crystals (size: ~0.3 mm³) at 100 K .
  • Refinement : SHELXL for structure solution; hydrogen bonding networks (e.g., O-H···O) analyzed via Mercury CSD .
  • Key Parameters :
    • Displacement parameters (U<sup>eq</sup>) : Assess thermal motion; values >0.05 Ų suggest disorder .
    • Torsion angles : Confirm planarity of the indole ring (deviation <5° from ideal geometry) .

Advanced: What computational methods are suitable for studying interactions with biological targets?

Methodological Answer:

  • Molecular Docking :
    • Software : AutoDock Vina or Schrödinger Suite; prepare ligands with Open Babel (MMFF94 charges) .
    • Target Selection : Use PDB structures (e.g., kinases or GPCRs) with active sites defined by CASTp .
  • MD Simulations :
    • Conditions : NAMD/GROMACS with CHARMM36 force field; 100 ns runs in explicit solvent .
    • Analysis : RMSD (<2 Å) and binding free energy (MM-PBSA) to evaluate stability .

Basic: What are key considerations in designing biological assays for therapeutic potential?

Methodological Answer:

  • Target Selection : Prioritize enzymes (e.g., kinases) or receptors linked to disease pathways (e.g., cancer) .
  • Assay Types :
    • In vitro : Enzyme inhibition (IC₅₀) using fluorogenic substrates .
    • Cell-based : MTT assays for cytotoxicity (48–72 h incubation) .
  • Controls : Include positive (e.g., staurosporine) and vehicle (DMSO <0.1%) controls .

Advanced: How do substituent variations at the indole ring influence reactivity and bioactivity?

Methodological Answer:

  • Electronic Effects :
    • Methoxy group : Enhances electron density at C3, increasing nucleophilic reactivity .
    • Halogen substituents : Improve lipophilicity (logP ↑) and membrane permeability .
  • Bioactivity Trends :
    • 4-Methoxy vs. 4-Bromo : Methoxy derivatives show higher selectivity for serotonin receptors (5-HT2A Ki ~50 nM) .
    • Ester vs. Carboxylic Acid : Ethyl ester improves metabolic stability (t₁/₂ >2 h in liver microsomes) .

Methodological: How to address discrepancies in spectroscopic data during structure elucidation?

Methodological Answer:

  • Cross-Verification :
    • Compare experimental NMR with computed spectra (e.g., ACD/Labs or ChemDraw).
    • Use DEPT-135 to distinguish CH₃ (negative phase) from CH/CH₂ .
  • Crystallographic Validation : Resolve ambiguities (e.g., tautomerism) via X-ray diffraction .
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to confirm carbon assignments .

Advanced: What strategies resolve crystallographic disorder in its crystal structure?

Methodological Answer:

  • Disorder Handling in SHELXL :
    • Split atoms into multiple positions with occupancy refinement (SUM ~1.0) .
    • Apply restraints (SIMU/DELU) to thermal motion of disordered groups .
  • Solvent Masking : Use SQUEEZE in PLATON to model unresolved electron density .
  • Twinned Data : Test for twinning via Rint >0.5; refine using TWIN/BASF commands .

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